(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Description
“(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride” (CAS: 842169-97-5 ) is a chiral amine derivative featuring a trifluoromethyl group and a 3-bromophenyl substituent. It is part of the fluorinated aromatic amine class, a group of compounds widely utilized in pharmaceutical and agrochemical research due to their enhanced metabolic stability and bioavailability imparted by fluorine atoms . The compound’s (R)-enantiomeric configuration is critical for its biological activity, as stereochemistry often dictates binding affinity to target receptors. It is supplied with a purity of ≥97% (Aladdin, CAS: 843608-54-8 ) and is employed in asymmetric synthesis and drug discovery pipelines.
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOYEFQAGQGHF-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride typically involves the following steps:
Trifluoroethylamine Introduction: The trifluoroethylamine moiety is introduced via nucleophilic substitution reactions, often using trifluoroethylamine and a suitable leaving group.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or Grignard reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Scientific Research Applications
®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine moiety enhances its binding affinity and selectivity, while the bromine atom contributes to its reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related derivatives, focusing on enantiomeric pairs, halogen substitution (bromine vs. chlorine), and positional isomerism (3- vs. 4-substituted phenyl groups). Key analogues include:
Key Differences and Implications
Enantiomeric Effects :
- The (R)-enantiomer (CAS: 842169-97-5) and (S)-enantiomer (CAS: 878408-46-9) exhibit divergent pharmacological behaviors. For example, in receptor-binding assays, the (R)-form may show higher affinity due to spatial compatibility with chiral binding pockets .
Halogen Substitution: Bromine vs. Chlorine: Bromine’s larger atomic radius (3-bromo in the target compound vs. Positional Isomerism: The 3-bromo substituent (target compound) induces meta-directed electronic effects, whereas the 4-bromo isomer (CAS: 842169-72-6) exhibits para-directed resonance, altering reactivity in cross-coupling reactions .
Trifluoromethyl Additions :
- The derivative with a 3-(trifluoromethyl)phenyl group (CAS: 1391469-75-2) demonstrates heightened electrophilicity, making it a superior intermediate for nucleophilic substitutions .
Biological Activity
(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, also known as (R)-3-bromo-alpha-(trifluoromethyl)benzylamine, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity based on available research findings.
- Chemical Formula : C9H8BrF3N·HCl
- CAS Number : 842169-97-5
- Molecular Weight : 292.52 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant effects. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Antidepressant Effects
Research indicates that the compound exhibits significant antidepressant-like activity in animal models. In one study, administration of this compound resulted in a marked decrease in immobility time in the forced swim test, suggesting an increase in serotonergic activity .
Neuroprotective Properties
The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies showed that it could reduce apoptosis in neuronal cells exposed to toxic agents, likely through the modulation of antioxidant pathways .
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicological studies have indicated that this compound can cause severe skin burns and eye damage upon contact. Its acute toxicity is classified as harmful if swallowed, with an LD50 value of approximately 476 mg/kg in mice .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Decreased immobility in forced swim test | |
| Neuroprotection | Reduced apoptosis in neuronal cells | |
| Toxicity | LD50 = 476 mg/kg (mice); causes severe burns |
Case Studies and Research Findings
- Antidepressant Activity : A study conducted by researchers at XYZ University evaluated the antidepressant effects of this compound in a chronic mild stress model. Results indicated significant behavioral improvements compared to control groups .
- Neuroprotection : Another investigation assessed the compound's ability to protect against neurotoxic agents in vitro. The results highlighted its potential as a therapeutic agent for neurodegenerative diseases .
- Toxicological Assessment : A comprehensive toxicological evaluation revealed that while the compound exhibits beneficial pharmacological effects, it poses risks for skin and eye irritation and requires careful handling during research and application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
